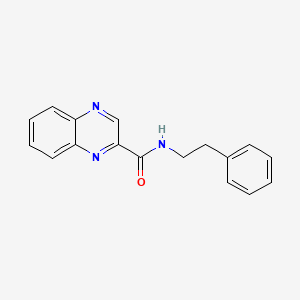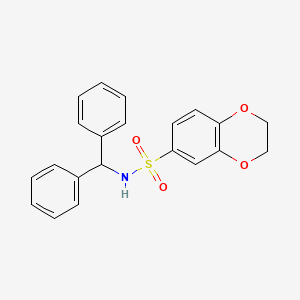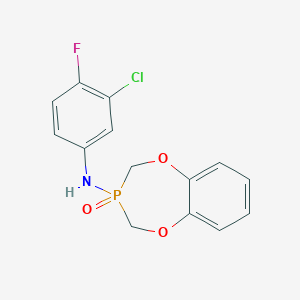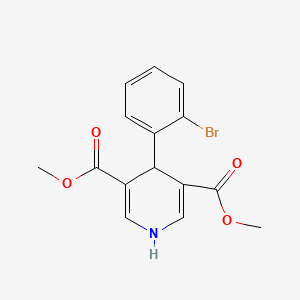![molecular formula C30H29N3O3 B15003934 methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate CAS No. 1005183-87-8](/img/structure/B15003934.png)
methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves multiple steps. One common method starts with the reaction of carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to produce 9-ethyl-9H-carbazol-3-carbaldehyde . Further reactions involve the use of acetic acid as a catalyst and manganese dioxide as a mild oxidizing agent to achieve the final product .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of dehydrating agents like PEG-OPOCl2, DCC, and TMSCl can be employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Using mild oxidizing agents like manganese dioxide.
Reduction: Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide typically yields the corresponding ketone or aldehyde .
Applications De Recherche Scientifique
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar photochemical and thermal stability.
1,3,4-Thiadiazole derivatives: Known for their wide range of biological activities, including antibacterial and anticancer properties.
Polycarbazoles: Conducting polymers with applications in solar cells, sensors, and electroluminescent devices.
Uniqueness
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate stands out due to its complex structure, which combines the properties of carbazole and dibenzo[b,e][1,4]diazepine moieties
Propriétés
Numéro CAS |
1005183-87-8 |
|---|---|
Formule moléculaire |
C30H29N3O3 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
methyl 6-(9-ethylcarbazol-3-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C30H29N3O3/c1-4-33-24-12-8-5-9-19(24)20-16-18(13-14-25(20)33)28-27-23(31-21-10-6-7-11-22(21)32-28)15-17(2)26(29(27)34)30(35)36-3/h5-14,16-17,26,28,31-32H,4,15H2,1-3H3 |
Clé InChI |
YBTJRSSOHJZJLW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(C(C4=O)C(=O)OC)C)NC5=CC=CC=C5N3)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B15003856.png)

![ethyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15003867.png)

![5-(4-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15003900.png)
![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)

![8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003912.png)
![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

![3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15003925.png)
![(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one](/img/structure/B15003928.png)
![8,9-diethoxy-4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003929.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B15003938.png)
